2-(2-Bromophenyl)but-3-yn-2-ol
Overview
Description
2-(2-Bromophenyl)but-3-yn-2-ol is a chemical compound with the molecular formula C10H9BrO . It has a molecular weight of 225.08 . The compound is typically stored at 4 degrees Celsius and is in the form of an oil .
Molecular Structure Analysis
The InChI code for this compound is1S/C10H9BrO/c1-3-10(2,12)8-6-4-5-7-9(8)11/h1,4-7,12H,2H3
. This code provides a standard way to encode the compound’s molecular structure. Physical and Chemical Properties Analysis
This compound is an oil-like substance . The compound has a molecular weight of 225.08 . It is typically stored at 4 degrees Celsius .Scientific Research Applications
Applications in Electrophilic Cyclization
Sniady et al. (2007) explored the utility of a derivative of 2-(2-Bromophenyl)but-3-yn-2-ol in electrophilic cyclization, a process crucial in the synthesis of complex organic structures. The study highlighted its role in preparing compounds like 5-(4-Bromophenyl)-3-iodo-2-(4-methylphenyl)furan, indicating its significance in constructing furan-based molecular architectures (Sniady et al., 2007).
Role in Carbonyl Propargylation and Allenylation
Masuyama et al. (1998) reported the compound's involvement in carbonyl propargylation and allenylation reactions, fundamental processes in organic synthesis. The research showed how 3-Bromoprop-1-yne, a related compound, facilitates the formation of 1-substituted but-3-yn-1-ols and buta-2,3-dien-1-ols, underlining the compound's versatility in synthetic chemistry (Masuyama et al., 1998).
Safety and Hazards
The compound should be handled under inert gas and protected from moisture . It should be kept away from heat, sparks, open flames, hot surfaces, and should not be subjected to grinding, shock, or friction . It should not be allowed to come into contact with air or water due to the risk of violent reaction and possible flash fire . It should be handled only in a well-ventilated area or outdoors . Protective equipment, including gloves, protective clothing, eye protection, face protection, and respiratory protection, should be used when handling this compound .
Properties
IUPAC Name |
2-(2-bromophenyl)but-3-yn-2-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrO/c1-3-10(2,12)8-6-4-5-7-9(8)11/h1,4-7,12H,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFPIIHGBCPTSMN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#C)(C1=CC=CC=C1Br)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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